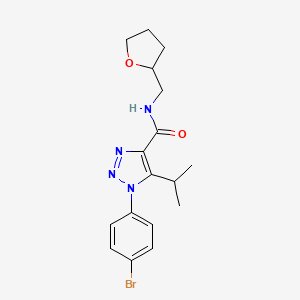
1-(4-bromophenyl)-5-isopropyl-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multi-step reactions, including cyclization, condensation, and functional group transformations. Although specific details on the synthesis of this exact compound are scarce, related triazole syntheses provide insight. For instance, triazole carboxamides are typically synthesized through azide-alkyne cycloaddition reactions, a cornerstone of click chemistry, which allows for high yield and specificity in forming the triazole ring (Anegundi et al., 2008).
Molecular Structure Analysis
Triazole derivatives are characterized by their unique molecular conformation, often stabilized by hydrogen bonding and other non-covalent interactions. For example, X-ray diffraction crystallography and NMR spectroscopy are commonly used to establish the molecular structure, as seen in studies of related compounds. These techniques reveal the stabilization of molecular conformation through intermolecular and intramolecular hydrogen bonds, contributing to the compound's stability and reactivity (Shen et al., 2013).
Chemical Reactions and Properties
Triazole compounds exhibit a range of chemical reactions, primarily due to the reactivity of the triazole ring. They can undergo nucleophilic substitution reactions, where the bromophenyl moiety offers a site for further functionalization. Additionally, the presence of the furanyl and isopropyl groups could influence the electron density and reactivity of the molecule, enabling selective reactions at these sites.
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular conformation and intermolecular interactions. While specific data on this compound are not readily available, closely related triazole compounds have been shown to crystallize in various systems, with their physical properties detailed through crystallography reports. These properties are crucial for understanding the compound's behavior in different environments and potential applications (Anuradha et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
The synthesis of triazole derivatives, including compounds similar to "1-(4-bromophenyl)-5-isopropyl-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide," is a subject of interest due to their potential therapeutic applications. For example, the practical synthesis of orally active CCR5 antagonists demonstrates the importance of triazole derivatives in medicinal chemistry. Such methodologies involve complex reactions, including Suzuki−Miyaura reactions and amidation processes, to create compounds with potential as therapeutic agents (Ikemoto et al., 2005).
Biological Activities
The design, synthesis, and evaluation of 1,2,3-triazole derivatives have been extensively studied for their antimicrobial activities. These compounds have shown potent antimicrobial activities against various pathogens, indicating their potential as novel antimicrobial agents. Such research underscores the significance of triazole derivatives in developing new treatments for microbial infections (Zhao et al., 2012).
Potential Therapeutic Uses
Triazole derivatives are explored for their antitumor, antimicrobial, and anti-inflammatory properties, among others. Studies on compounds like "1-(4-bromophenyl)-5-isopropyl-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide" contribute to understanding their mechanism of action and potential therapeutic applications. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic versatility of triazole-related compounds (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-11(2)16-15(17(23)19-10-14-4-3-9-24-14)20-21-22(16)13-7-5-12(18)6-8-13/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUJXLCLBMSZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



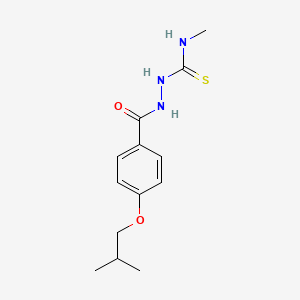
![3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)
![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)
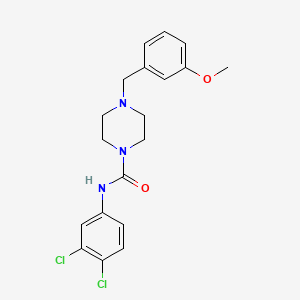
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)
![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)
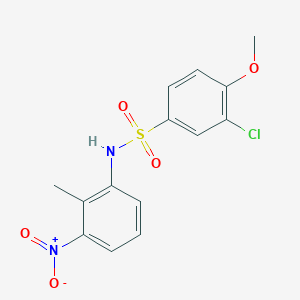
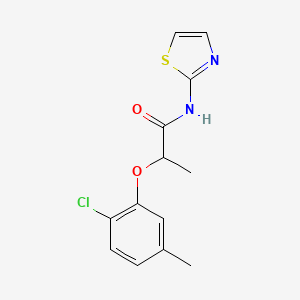
![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)
![6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4629851.png)